molecular formula C16H16N2O B14300492 4-benzyloxy-1,2-dimethyl-1H-benzimidazole CAS No. 116345-29-0

4-benzyloxy-1,2-dimethyl-1H-benzimidazole

Cat. No.: B14300492
CAS No.: 116345-29-0
M. Wt: 252.31 g/mol
InChI Key: GCIVGINMHDIFQG-UHFFFAOYSA-N
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Description

4-Benzyloxy-1,2-dimethyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-1,2-dimethyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, followed by methylation using methyl iodide or dimethyl sulfate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-1,2-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

4-Benzyloxy-1,2-dimethyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyloxy-1,2-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
  • 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
  • 1-Phenyl-1H-benzimidazole

Comparison: 4-Benzyloxy-1,2-dimethyl-1H-benzimidazole is unique due to its benzyloxy substitution, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced solubility, stability, and specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

116345-29-0

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1,2-dimethyl-4-phenylmethoxybenzimidazole

InChI

InChI=1S/C16H16N2O/c1-12-17-16-14(18(12)2)9-6-10-15(16)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3

InChI Key

GCIVGINMHDIFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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